- Isomerization and hydrolysis of biocidal cyclic sulfites. Endosulfan and 10,10-dihydroendosulfan, Zeitschrift fuer Naturforschung, 1973, 28(11-12), 741-5
Cas no 959-98-8 (a-Endosulfan)
a-Endosulfan Chemical and Physical Properties
Names and Identifiers
-
- Endosulfan I
- alpha-Endosulfan
- endo-1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite
- α-Endosulfan solution
- α-Benzoepin
- a-Endosulfan
- a-Endosulfan Solution
- Endosulfan I (alpha)
- Endosulfan I (α isomer)
- α-Endosulfan
- (3α,5aβ,6α,9α,9aβ)-6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin 3-oxide
- (5aR,6S,9R,9aS)-6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine 3-oxide
- 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite
- 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin-3-oxide
- endosulfan1
- endosulfana
- β-Endosulfana
- β-osulfan
- β-Thiodane
- 5-Norbornene-2,3-dimethanol, 1,4,5,6,7,7-hexachloro-, cyclic sulfite, endo- (8CI)
- Endosulfan A (7CI)
- Endosulfan 1
- Endosulphan I
- Thiodan I
- α-ES
- α-Thiodan
- β-Thionex
- α-Endosulfan in Benzene
-
- MDL: MFCD00151174
- Inchi: 1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?
- InChI Key: RDYMFSUJUZBWLH-AZVNHNRSSA-N
- SMILES: Cl[C@]12C(Cl)=C(Cl)[C@@](C1(Cl)Cl)(Cl)[C@H]1COS(OC[C@@H]21)=O
Computed Properties
- Exact Mass: 403.81700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Brown crystals
- Density: 1.94
- Melting Point: 109°C
- Flash Point: -26 °C
- PSA: 54.74000
- LogP: 4.55550
- Solubility: Poorly soluble in water, easily soluble in dichloromethane \ toluene
- Sensitiveness: Sensitive to light
a-Endosulfan Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H410
- Warning Statement: P273,P301+P310,P501
- Hazardous Material transportation number:UN 2761
- WGK Germany:2
- Hazard Category Code: 25-50/53
- Safety Instruction: 36/37-45-60-61-62
- RTECS:RB9275100
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:II
- Storage Condition:2-8°C
- Safety Term:6.1(a)
- Packing Group:II
- Risk Phrases:R24/25
a-Endosulfan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-FZ545-20mg |
a-Endosulfan |
959-98-8 | 20mg |
¥238.0 | 2022-02-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VO607-1ml |
a-Endosulfan |
959-98-8 | ,10ug/ml,u=5%,in benzene | 1ml |
¥306.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-YO612-1ml |
a-Endosulfan |
959-98-8 | ,100ug/ml,u=3% in benzene | 1ml |
¥307.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MB817-0.25ml |
a-Endosulfan |
959-98-8 | ,1000ug/ml in Purge and Trap Methanol | 0.25ml |
¥378.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114211-1ml |
a-Endosulfan |
959-98-8 | 10ug/ml,u=5%,in benzene | 1ml |
¥135.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114210-1ml |
a-Endosulfan |
959-98-8 | analytical standard,100ug/ml,u=3% in benzene | 1ml |
¥124.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114209-100mg |
a-Endosulfan |
959-98-8 | 100mg |
¥1235.90 | 2023-09-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E128247-1ml |
a-Endosulfan |
959-98-8 | 1000ug/ml in Purge and Trap Methanol | 1ml |
¥823.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003497-1ml |
a-Endosulfan |
959-98-8 | 100μg/ml u=3% | 1ml |
¥123 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003498-1ml |
a-Endosulfan |
959-98-8 | 10μg/ml u=5% | 1ml |
¥133 | 2024-07-19 |
a-Endosulfan Production Method
Production Method 1
Production Method 2
- stereoselective preparation of 6,7,8,9,10-10-hexahalo-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin-3-oxides from 1,4,5,6,7,7-hexahalo-5-norbornene-2,3-dimethanol and cyclic sulfite ring forming reagents in the presence of stereoisomer directing agents., World Intellectual Property Organization, , ,
a-Endosulfan Raw materials
a-Endosulfan Preparation Products
a-Endosulfan Suppliers
a-Endosulfan Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on a-Endosulfan
Comprehensive Analysis of a-Endosulfan (CAS No. 959-98-8): Properties, Applications, and Environmental Impact
a-Endosulfan (CAS No. 959-98-8), a stereoisomer of the broader Endosulfan family, is a compound of significant interest in agricultural and environmental studies. Known for its unique chemical structure, this isomer has been widely researched for its properties and effects. The growing public concern over sustainable agriculture and eco-friendly pest control has brought renewed attention to compounds like a-Endosulfan, as stakeholders seek alternatives to traditional agrochemicals.
The molecular formula of a-Endosulfan is C9H6Cl6O3S, and it belongs to the class of organochlorine compounds. Its distinct isomeric configuration differentiates it from b-Endosulfan, another well-known stereoisomer. Researchers often investigate its thermal stability, solubility, and degradation pathways to understand its behavior in various environments. These studies are critical for assessing its potential environmental persistence and ecological impact.
In agricultural contexts, a-Endosulfan has historically been used as an insecticide and acaricide, particularly in crops like cotton, tea, and vegetables. However, the shift toward integrated pest management (IPM) and organic farming has reduced its application in many regions. Despite this, understanding its mode of action remains valuable for developing safer alternatives. The compound acts on the nervous systems of pests, disrupting GABA-gated chloride channels, a mechanism shared by other chlorinated hydrocarbons.
Environmental scientists frequently examine the fate and transport of a-Endosulfan in ecosystems. Its hydrophobic nature leads to adsorption in soil and sediment, while its volatility contributes to atmospheric dispersal. These characteristics raise questions about long-range environmental transport and bioaccumulation, topics often searched by students and professionals alike. Recent studies focus on its photodegradation and microbial breakdown to mitigate its presence in the environment.
Health and safety discussions surrounding a-Endosulfan often highlight its toxicological profile. While not classified under restricted categories, its potential effects on non-target organisms necessitate careful handling. Researchers emphasize the importance of protective equipment and exposure limits in occupational settings. Public interest in chemical safety data sheets (SDS) and risk assessment protocols reflects the demand for transparent information on such compounds.
Analytical methods for detecting a-Endosulfan include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often paired with mass spectrometry (MS). These techniques are crucial for monitoring residues in food and water, aligning with the global push for food safety standards. Laboratories worldwide follow protocols like those from the Environmental Protection Agency (EPA) and Codex Alimentarius to ensure accurate measurements.
The discourse on a-Endosulfan also intersects with climate change and soil health. As temperatures rise, the degradation rates of such compounds may shift, influencing their environmental half-life. Additionally, the compound’s interaction with soil microbiota is a hot topic in bioremediation research. These angles cater to audiences searching for climate-resilient agriculture solutions and green chemistry innovations.
In regulatory frameworks, a-Endosulfan has been scrutinized under programs like the Stockholm Convention on Persistent Organic Pollutants (POPs). While its use has declined, legacy contamination remains a concern. Policymakers and scientists collaborate on remediation strategies, leveraging phytoremediation and activated carbon filtration to address residual traces. Such efforts resonate with searches for pollution control technologies and environmental remediation methods.
Future research on a-Endosulfan is likely to explore its metabolites and transformation products, which may exhibit different toxicological properties. Advances in computational chemistry and predictive toxicology could further elucidate its behavior. For now, the compound serves as a case study in balancing agricultural productivity with ecological stewardship—a theme central to modern agrochemical innovation.
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